![molecular formula C7H11NO B1272938 (2,5-Dimethyl-3-furyl)methylamine CAS No. 306934-85-0](/img/structure/B1272938.png)
(2,5-Dimethyl-3-furyl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,5-Dimethyl-3-furyl)methylamine” is a chemical compound with the empirical formula C7H11NO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “(2,5-Dimethyl-3-furyl)methylamine” can be represented by the SMILES stringCc1cc(CN)c(C)o1
. The InChI representation is 1S/C7H11NO/c1-5-3-7(4-8)6(2)9-5/h3H,4,8H2,1-2H3
. Physical And Chemical Properties Analysis
“(2,5-Dimethyl-3-furyl)methylamine” is a solid substance . Its molecular weight is 125.17 .Scientific Research Applications
Medicine
(2,5-Dimethyl-3-furyl)methylamine: is a versatile compound in medicinal chemistry, particularly in the early stages of drug discovery. Its structure allows for the creation of heterocyclic compounds that can be used as pharmacophores, the portions of molecules responsible for biological activity .
Agriculture
In agriculture, this compound could be explored for the synthesis of novel agrochemicals. Its furan ring, a common motif in natural products, may lead to the development of new pesticides or herbicides with improved safety profiles.
Materials Science
The furan moiety present in (2,5-Dimethyl-3-furyl)methylamine makes it a candidate for the development of bio-based polymers and plastics. These materials are gaining attention for their potential to replace petroleum-based counterparts, contributing to sustainability efforts .
Environmental Science
Environmental remediation techniques can benefit from the incorporation of furan derivatives(2,5-Dimethyl-3-furyl)methylamine could be used to synthesize compounds that aid in the breakdown of pollutants or the capture of harmful gases .
Biochemistry
In biochemistry, this compound’s reactivity can be harnessed to study enzyme-substrate interactions, particularly with enzymes that target furan rings. It can also serve as a building block for biomolecules with potential antioxidant or anti-inflammatory properties.
Pharmacology
Pharmacologically, (2,5-Dimethyl-3-furyl)methylamine can be used to create small molecule libraries for high-throughput screening, aiding in the discovery of new therapeutic agents .
Chemical Synthesis
Chemical synthesis sees (2,5-Dimethyl-3-furyl)methylamine as a valuable intermediate. It can undergo various reactions, such as reductive aminations or coupling reactions, to produce complex organic molecules .
Analytical Chemistry
In analytical chemistry, derivatives of (2,5-Dimethyl-3-furyl)methylamine could be developed as standards or reagents in chromatography and spectroscopy, helping to identify or quantify other substances .
Safety and Hazards
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-5-3-7(4-8)6(2)9-5/h3H,4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQXLVABIKZJJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379856 |
Source
|
Record name | (2,5-dimethyl-3-furyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
306934-85-0 |
Source
|
Record name | 2,5-Dimethyl-3-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306934-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-dimethyl-3-furyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.